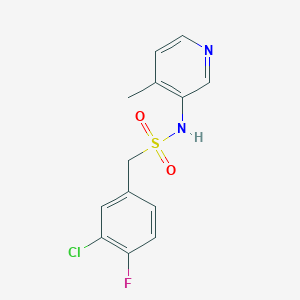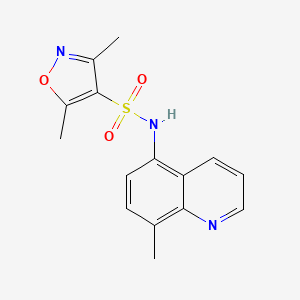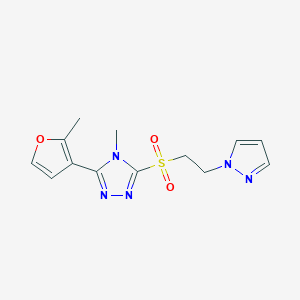
1-(3-chloro-4-fluorophenyl)-N-(4-methylpyridin-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-fluorophenyl)-N-(4-methylpyridin-3-yl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
1-(3-chloro-4-fluorophenyl)-N-(4-methylpyridin-3-yl)methanesulfonamide exerts its effects by inhibiting the activity of a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer and is involved in tumor growth, angiogenesis, and metastasis. By inhibiting CAIX, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CAIX activity, the induction of apoptosis (programmed cell death) in cancer cells, and the reduction of inflammation. This compound has also been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-chloro-4-fluorophenyl)-N-(4-methylpyridin-3-yl)methanesulfonamide is its potent anti-inflammatory and anticancer properties, which make it a promising candidate for drug development. However, its synthesis method is complex and requires the use of a catalyst, which may limit its scalability. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Several future directions for 1-(3-chloro-4-fluorophenyl)-N-(4-methylpyridin-3-yl)methanesulfonamide research include:
1. Investigating its potential applications in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
2. Developing more efficient and scalable synthesis methods for this compound.
3. Conducting clinical trials to evaluate its safety and efficacy in humans.
4. Exploring the potential of this compound as a diagnostic tool for cancer.
5. Investigating the use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in the field of medicine. Its potent anti-inflammatory and anticancer properties make it a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(4-methylpyridin-3-yl)methanesulfonamide involves the reaction of 3-chloro-4-fluoroaniline with 4-methyl-3-pyridinesulfonamide in the presence of a catalyst. The resulting product is this compound, which is a white crystalline solid with a molecular weight of 376.85 g/mol.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-fluorophenyl)-N-(4-methylpyridin-3-yl)methanesulfonamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound exhibits potent anti-inflammatory and anticancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(4-methylpyridin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2S/c1-9-4-5-16-7-13(9)17-20(18,19)8-10-2-3-12(15)11(14)6-10/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVLGUHGKYDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NS(=O)(=O)CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-methylsulfanylbenzamide](/img/structure/B7679130.png)
![5-benzyl-3-[(2-methylpyrazol-3-yl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7679133.png)
![Morpholin-4-yl-[4-(thiophen-3-ylmethylamino)phenyl]methanone](/img/structure/B7679141.png)
![[4-[(4-Chloro-2-methylpyrazol-3-yl)methylamino]phenyl]-morpholin-4-ylmethanone](/img/structure/B7679152.png)
![Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate](/img/structure/B7679159.png)
![N-[1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7679181.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide](/img/structure/B7679194.png)
![N-(cyclopropylmethyl)-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]acetamide](/img/structure/B7679209.png)
![1-(4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-thiophen-2-ylpropan-1-one;hydrochloride](/img/structure/B7679210.png)

![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7679218.png)
![N-[2-[(4-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7679221.png)
